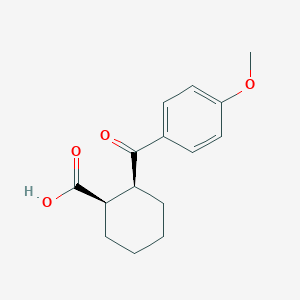

cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid

Übersicht

Beschreibung

cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid: is a chiral compound with the molecular formula C15H18O4. It is characterized by the presence of a methoxybenzoyl group attached to a cyclohexane ring, which also bears a carboxylic acid group. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Formation of the Methoxybenzoyl Intermediate: The initial step involves the preparation of 4-methoxybenzoyl chloride from 4-methoxybenzoic acid using thionyl chloride or oxalyl chloride.

Cyclohexane Ring Formation: The methoxybenzoyl chloride is then reacted with cyclohexanone in the presence of a base such as sodium hydride or potassium carbonate to form the corresponding ketone.

Reduction and Carboxylation: The ketone is reduced to the corresponding alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride. The alcohol is then oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Sodium hydride, potassium carbonate, or other strong bases.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anti-inflammatory and Antimicrobial Properties

Cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid has been studied for its biological activities, particularly its anti-inflammatory and antimicrobial effects. Research indicates that the compound can modulate enzymatic activities and interact with specific biological targets, making it a candidate for further pharmacological studies.

Mechanism of Action

The compound's mechanism involves binding to enzymes or receptors that are integral to inflammatory pathways. This interaction may inhibit certain enzymes, leading to reduced inflammation and potential therapeutic benefits in treating conditions such as arthritis or other inflammatory diseases.

Materials Science Applications

Synthesis of Polymers

In materials science, this compound serves as an intermediate in the synthesis of polymers. Its unique structure allows for the incorporation into polymer chains, enhancing material properties such as thermal stability and mechanical strength.

Liquid Crystals

The compound is also utilized in the development of liquid crystals, which are essential in display technologies. Its derivatives can be engineered to exhibit specific optical properties, making them suitable for applications in electronics .

Chemical Synthesis

Synthetic Pathways

this compound can be synthesized through various methods, including acylation reactions involving cyclohexanecarboxylic acid derivatives. These synthetic pathways are crucial for producing the compound at scale for industrial applications .

Reactivity and Transformations

The compound is stable under standard laboratory conditions but can undergo transformations when subjected to strong acids or bases. Understanding these reactivity profiles is essential for optimizing its use in synthetic chemistry.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound on animal models with induced inflammation. Results demonstrated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Polymer Synthesis

Researchers successfully incorporated this compound into a polymer matrix, resulting in enhanced mechanical properties and thermal resistance. The study highlighted the compound's utility in developing high-performance materials for industrial applications .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory and antimicrobial properties | Significant reduction in inflammatory markers in studies |

| Materials Science | Intermediate for polymer synthesis | Enhanced mechanical properties observed |

| Chemical Synthesis | Reactivity and synthetic pathways | Stable under standard conditions; transformations noted |

Wirkmechanismus

The mechanism of action of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methoxybenzoyl group plays a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

trans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid: Differing in the spatial arrangement of the substituents.

cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxamide: Featuring an amide group instead of a carboxylic acid group.

cis-2-(4-Methoxybenzoyl)cyclohexane-1-methanol: Containing a hydroxyl group instead of a carboxylic acid group.

Uniqueness:

- The cis configuration of the substituents on the cyclohexane ring imparts distinct stereochemical properties.

- The presence of both methoxybenzoyl and carboxylic acid groups allows for diverse chemical reactivity and biological activity.

Biologische Aktivität

Cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C15H18O4, characterized by a cyclohexane ring substituted with a methoxybenzoyl group and a carboxylic acid moiety. This unique structure not only influences its chemical behavior but also its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's structural features include:

- Molecular Weight : 262.3 g/mol

- Chirality : The compound exists in two enantiomeric forms, which can affect its biological interactions.

The presence of both the methoxybenzoyl and carboxylic acid groups allows for diverse chemical reactivity, potentially influencing its interactions with biological targets.

The mechanism of action for this compound involves its binding to specific enzymes or receptors, modulating their activity. The methoxybenzoyl group is particularly crucial for its binding affinity and specificity, suggesting that it may interact with various biological pathways, including those involved in inflammatory responses.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties, making it a candidate for therapeutic applications in treating inflammatory diseases. Preliminary studies suggest that it may interact with receptors involved in inflammatory responses, although detailed kinetic studies are required to quantify these interactions accurately .

Binding Affinity Studies

Interaction studies have focused on the binding affinities of this compound with various proteins and enzymes. Initial findings indicate selective binding characteristics that could lead to potential therapeutic applications. Understanding these interactions is essential for assessing the compound's pharmacological profile and possible side effects .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C15H18O4 | Methoxy substitution influencing solubility |

| Cis-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid | C15H18O4 | Different methoxy position; potential variation |

| 4-(Methoxybenzoyl)cyclohexane-1-carboxylic acid | C15H18O3 | Lacks the cis configuration; different reactivity |

This table highlights how variations in the substitution pattern can lead to differences in biological activity and reactivity profiles.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into their potential therapeutic applications:

- Anti-inflammatory Activity : A study demonstrated that compounds similar to this compound effectively inhibited pro-inflammatory cytokines such as IL-6 and IL-12, suggesting a strong potential for treating inflammatory conditions .

- Selectivity in Binding : Research involving analogs indicated that structural modifications significantly impacted binding affinities to specific targets, emphasizing the importance of molecular structure in drug design .

- Pharmacological Applications : The compound's ability to modulate biological activity positions it as a valuable tool in medicinal chemistry, with ongoing research aimed at elucidating its full pharmacological profile.

Eigenschaften

IUPAC Name |

(1R,2S)-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVQAVHPOFZFQS-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)[C@H]2CCCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641348 | |

| Record name | (1R,2S)-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57078-11-2 | |

| Record name | (1R,2S)-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.